![molecular formula C4H10O2S B2705361 1-Methanesulfinyl-propan-2-ol CAS No. 21074-01-1](/img/structure/B2705361.png)
1-Methanesulfinyl-propan-2-ol
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Overview
Description
Alcohols are organic compounds that contain one or more hydroxyl (-OH) functional groups attached to a carbon atom . They are a broad and diverse class of compounds that includes many familiar substances such as ethanol and methanol .
Synthesis Analysis
Alcohols can be synthesized through a variety of methods. One common method is the oxidation of alcohols using acidified sodium or potassium dichromate (VI) solution . This reaction is used to make aldehydes, ketones, and carboxylic acids .Chemical Reactions Analysis
Alcohols can undergo a variety of chemical reactions. They can be oxidized to form aldehydes, ketones, and carboxylic acids . They can also undergo substitution reactions with halogenoalkanes .Physical And Chemical Properties Analysis
Alcohols have diverse physical and chemical properties. They are generally polar due to the presence of the hydroxyl group, and they can form hydrogen bonds, which gives them relatively high boiling points compared to hydrocarbons of similar molecular weight .Scientific Research Applications
- Researchers have explored the use of hydrophobic deep eutectic solvents (HDESs) for the recovery of alcohols from hydroalcoholic mixtures. These HDESs, composed of terpenes and 10-undecenoic acid, exhibit low water content due to their hydrophobic nature. They offer an eco-friendly alternative to traditional extraction solvents, improving separation efficiency .
- In the context of recycling waste lubricant oil, 1-Methanesulfinyl-propan-2-ol (propan-2-ol) serves as a solvent for extracting base oil from used truck engines. Combining mechanical stirring and ultrasound, this greener approach enhances base oil recovery .
- Two novel aminopropan-2-ol derivatives, namely (2 R,S)-1-(6-methoxy-4-(methoxymethyl)-1 H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and (2 R,S)-1-(4-methoxy-6-(methoxymethyl)-1 H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol , were synthesized and evaluated for cardiovascular activity .
Green Separation and Purification Processes
Base Oil Recovery
Cardiovascular Activity Research
Mechanism of Action
Target of Action
It is known that many alcohols and phenols interact with proteins and lipids in cell membranes, altering their structure and function .
Mode of Action
Alcohols and phenols typically exert their effects by disrupting the structure and function of cell membranes, leading to changes in cell permeability .
Biochemical Pathways
Alcohols and phenols can affect a variety of biochemical pathways, often by disrupting the function of proteins and lipids in cell membranes .
Pharmacokinetics
Many alcohols and phenols are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Many alcohols and phenols are known to cause cellular damage by disrupting the structure and function of cell membranes .
Action Environment
The action, efficacy, and stability of 1-Methanesulfinyl-propan-2-ol can be influenced by various environmental factors. For instance, the presence of other substances, pH, temperature, and the specific characteristics of the biological system in which it is present can all impact its action .
Safety and Hazards
properties
IUPAC Name |
1-methylsulfinylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-4(5)3-7(2)6/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCYFMCMRDKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfinyl-propan-2-ol |
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